molecular formula C12H18O2 B13792904 Methyl octahydro-4,7-methano-1H-indenecarboxylate CAS No. 68039-79-2

Methyl octahydro-4,7-methano-1H-indenecarboxylate

Cat. No.: B13792904
CAS No.: 68039-79-2
M. Wt: 194.27 g/mol
InChI Key: VFUFLBSJNLHZJW-UHFFFAOYSA-N
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Description

Methyl octahydro-4,7-methano-1H-indenecarboxylate is a bicyclic terpenoid derivative characterized by a fused norbornane-indene core structure with a methyl ester functional group. The compound belongs to the octahydro-4,7-methano-1H-indene family, which is notable for its rigid bicyclic framework and versatility in chemical synthesis, particularly in fragrance, polymer, and specialty chemical applications .

Key structural features include:

  • Core framework: Octahydro-4,7-methano-1H-indene (C10H16), a bicyclic hydrocarbon with bridgehead substituents .
  • Functionalization: A methyl ester group (-COOCH3) attached to the indene backbone, which enhances polarity and reactivity compared to the parent hydrocarbon .

Properties

CAS No.

68039-79-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl tricyclo[5.2.1.02,6]decane-3-carboxylate

InChI

InChI=1S/C12H18O2/c1-14-12(13)10-5-4-9-7-2-3-8(6-7)11(9)10/h7-11H,2-6H2,1H3

InChI Key

VFUFLBSJNLHZJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C1C3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-4,7-methano-1H-indenecarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indenecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl octahydro-4,7-methano-1H-indenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting carboxylic acid can then participate in further biochemical reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Functional Group(s) Key Applications/Properties References
Methyl octahydro-4,7-methano-1H-indenecarboxylate Not explicitly listed Methyl ester (-COOCH3) Hypothesized use in polymers, fragrances, or specialty chemicals (inferred from analogs)
Octahydro-4,7-methano-1H-indene-5-acetaldehyde 30772-79-3 Aldehyde (-CHO) Perfumery (floral, woody notes)
2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer 34755-33-4 Methacrylate ester Polymer production (radiation-curable inks, adhesives)
Hexanedioic acid, 1,6-bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] ester 195371-10-9 Diester High-performance resins, crosslinking agents
Octahydro-4,7-methano-1H-indenemethanol 31308-55-1 Alcohol (-CH2OH) Intermediate for fragrance aldehydes

Physicochemical Properties

  • Core hydrocarbon (Octahydro-4,7-methano-1H-indene): Molecular weight: 136.23 g/mol . Boiling point: ~344–352 K . Heat capacity: 12.47 J/mol·K (liquid phase) .
  • Methyl ester derivative : Expected higher polarity and boiling point due to the ester group. Analogous methacrylate polymers exhibit viscosities suitable for ink formulations .

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